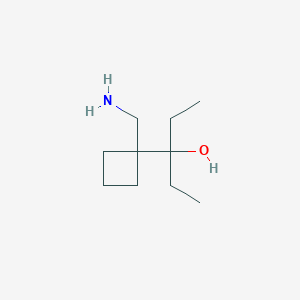

3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |

InChI |

InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |

InChI Key |

GMVXSYYAKIKKNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1(CCC1)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol

Retrosynthetic Analysis of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available, or easily synthesized precursors.

Disconnection Strategies for the Carbon-Carbon Bonds

The most logical C-C bond disconnections for this compound involve the bonds connected to the tertiary alcohol carbon. This approach simplifies the molecule into a cyclobutyl ketone precursor and an organometallic reagent. libretexts.org Specifically, the bond between the cyclobutane (B1203170) ring and the pentanol (B124592) group can be disconnected, as can the bonds within the pentanol moiety itself.

A primary retrosynthetic disconnection involves breaking the bond between the carbonyl carbon of a ketone and the alpha-carbon of the two ethyl groups of the pentanol. This leads to a key intermediate, a 1-(aminomethyl)cyclobutyl ketone, and an ethyl-based nucleophile, such as ethylmagnesium bromide (a Grignard reagent). organic-chemistry.orglibretexts.orgchemguide.co.uk This disconnection is based on the well-established Grignard reaction, a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. pearson.commasterorganicchemistry.commasterorganicchemistry.com

Another strategic disconnection is at the aminomethyl group, which can be retrosynthetically derived from a nitrile or an aldehyde functional group on the cyclobutane ring. This simplifies the target to a 1-(cyanocyclobutyl)pentan-3-ol or a 1-(formylcyclobutyl)pentan-3-ol.

Approaches to the Tertiary Alcohol and Aminomethyl Functionalities

The tertiary alcohol is a prime candidate for a disconnection based on nucleophilic addition to a carbonyl group. libretexts.org The retrosynthetic precursor to the tertiary alcohol in this compound would be a cyclobutyl ketone. The two identical ethyl groups suggest the use of an ethyl nucleophile, such as ethylmagnesium bromide or ethyllithium, reacting with the ketone. chemguide.co.uk

The aminomethyl group (-CH₂NH₂) can be introduced through various synthetic transformations. A common strategy is the reduction of a nitrile group (-CN). Therefore, a plausible precursor is a cyclobutane with a nitrile group at the quaternary center. This nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, the aminomethyl group could be formed from a carboxylic acid or ester via conversion to an amide, followed by reduction. Another approach is the reductive amination of an aldehyde.

Targeted Synthesis of the Cyclobutyl Core

The cyclobutane ring is a strained four-membered carbocycle, and its synthesis requires specific strategies. nih.gov Cyclobutanes are valuable motifs in medicinal chemistry due to their unique conformational properties. ru.nlnih.gov

[2+2] Cycloaddition Approaches for Cyclobutane Formation

The [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. baranlab.orgnih.gov This reaction typically involves the photochemical or thermal reaction of two alkene components to form a four-membered ring. acs.org The reaction can be an intermolecular or intramolecular process. nih.gov

For the synthesis of a precursor to this compound, a potential [2+2] cycloaddition could involve the reaction of an allene (B1206475) with an alkene. For instance, a substituted allenoate can react with a terminal alkene in the presence of a Lewis acid to yield a 1,3-substituted cyclobutane. organic-chemistry.orgnih.gov Visible-light-mediated organophotocatalysis has also been employed for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov

A plausible synthetic route could start with a [2+2] photocycloaddition of an appropriately substituted alkene and a ketene (B1206846) acetal (B89532) to generate a cyclobutane with the necessary functional handles for further elaboration into the target molecule. The regioselectivity and stereoselectivity of the cycloaddition are crucial considerations in this approach. researchgate.net

| [2+2] Cycloaddition Method | Reactants | Conditions | Key Features |

| Photochemical Cycloaddition | Two alkene molecules | UV light, often with a sensitizer | Forms a 1,4-diradical intermediate. baranlab.org |

| Thermal Cycloaddition | Ketene and an alkene | Heat | Often proceeds with high stereospecificity. |

| Lewis Acid Catalyzed Cycloaddition | Allenoate and a terminal alkene | Lewis acid (e.g., EtAlCl₂) | Provides access to 1,3-substituted cyclobutanes. organic-chemistry.org |

| Visible-Light Photocatalysis | Electron-deficient styrenes | Organic cyanoarene photocatalyst | Milder conditions compared to UV irradiation. nih.gov |

Ring Expansion/Contraction Strategies Involving Cyclobutanes

Ring expansion and contraction reactions offer alternative pathways to cyclobutane derivatives. nih.gov

Ring Expansion: A common ring expansion strategy involves the rearrangement of cyclopropylcarbinyl systems. For example, a Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can produce 1-substituted cyclobutenes, which can then be further functionalized. organic-chemistry.org Another approach is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to form bicyclic systems containing a cyclobutane ring. nih.gov The driving force for these reactions is often the relief of ring strain in the starting material and the formation of a more stable carbocation intermediate. echemi.comstackexchange.com

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. organic-chemistry.orgwikipedia.org For instance, a substituted α-chlorocyclopentanone can undergo a Favorskii rearrangement in the presence of a base to yield a cyclobutanecarboxylic acid derivative. adichemistry.com This method could be adapted to synthesize a cyclobutane core with a carboxylic acid handle, which can then be converted to the aminomethyl group. The quasi-Favorskii rearrangement is a related transformation that can also be used to form cyclobutane motifs. researchgate.net

| Rearrangement Strategy | Starting Material | Key Reagent/Catalyst | Product Type |

| Ring Expansion | Cyclopropyl N-tosylhydrazone | Rh(II) catalyst | 1-Substituted cyclobutene (B1205218) organic-chemistry.org |

| Ring Expansion | Alkylidenecyclopropane acylsilane | Lewis acid | Bicyclic α-silyl ketone nih.gov |

| Ring Contraction (Favorskii) | α-Halocyclopentanone | Base (e.g., alkoxide) | Cyclobutanecarboxylic acid derivative adichemistry.com |

Synthesis of Substituted Cyclobutanol (B46151) Precursors

The synthesis of substituted cyclobutanol precursors provides a direct route to functionalized cyclobutanes. ru.nl A library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols has been synthesized via a hyperbaric [2+2] cycloaddition reaction. researchgate.net Another approach involves a formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins to synthesize 3-borylated cyclobutanols, which contain versatile synthetic handles for further elaboration. nih.gov

The synthesis of functionalized cyclobutene analogues can also serve as a gateway to substituted cyclobutanes. For example, 1,3-cyclobutanediol can be converted to various thioether derivatives, which can then be further modified. mdpi.com These substituted cyclobutanols or their derivatives can then be oxidized to the corresponding cyclobutanones, which are key intermediates in the proposed synthesis of this compound.

Introduction of the Aminomethyl Group

The incorporation of the aminomethyl (-CH₂NH₂) group onto the cyclobutyl scaffold is a critical transformation in the synthesis of this compound. Several classical and modern synthetic methods can be employed to achieve this, each with its own set of advantages and limitations.

Reductive Amination Strategies

Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. unive.it This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

In a plausible synthetic route to this compound, a key intermediate would be 3-(1-formylcyclobutyl)pentan-3-ol. This aldehyde can be reacted with ammonia to form the transient imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, each offering different levels of reactivity and selectivity.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | A mild and effective reagent, often used for reductive aminations. |

Formation of the imine from 3-(1-formylcyclobutyl)pentan-3-ol and ammonia.

In situ reduction of the imine to yield this compound.

Recent advancements have focused on developing more sustainable and efficient protocols, such as the use of recyclable catalysts. unive.it

Gabriel Amine Synthesis and Related Methodologies for Aminomethyl Introduction

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often seen in direct alkylation with ammonia. masterorganicchemistry.com This method involves the use of potassium phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.comchemrxiv.org

For the synthesis of this compound, a suitable precursor would be 3-(1-(halomethyl)cyclobutyl)pentan-3-ol (where halo = Cl, Br, I). This substrate would undergo nucleophilic substitution with potassium phthalimide to form an N-alkylphthalimide intermediate. chemrxiv.org Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. masterorganicchemistry.comchemrxiv.orgchemrxiv.orgresearchgate.net

Steps in the Gabriel Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Alkylation | Potassium phthalimide | N-(cyclobutylmethyl)phthalimide derivative |

While traditionally used for primary alkyl halides, the Gabriel synthesis has been adapted for more complex substrates. chemrxiv.org

Nucleophilic Substitution Approaches for Aminomethyl Introduction

Direct nucleophilic substitution on a suitable precursor is another viable route for introducing the aminomethyl group. This approach would involve a substrate such as 3-(1-(hydroxymethyl)cyclobutyl)pentan-3-ol, which can be converted into a derivative with a better leaving group, such as a tosylate or mesylate.

The hydroxyl group of the precursor is a poor leaving group. Therefore, it must be activated, for instance, by conversion to a sulfonate ester (e.g., tosylate). This enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack by an ammonia equivalent.

Reaction Pathway:

Activation of the primary alcohol (e.g., 3-(1-(hydroxymethyl)cyclobutyl)pentan-3-ol) with tosyl chloride in the presence of a base like pyridine (B92270).

Displacement of the tosylate group with an amine nucleophile, such as ammonia or a protected form like sodium azide (B81097) followed by reduction.

Formation of the Tertiary Alcohol Moiety

The construction of the tertiary alcohol is a pivotal step that establishes the core structure of the target molecule. This typically involves the formation of a carbon-carbon bond at a carbonyl carbon.

Grignard or Organolithium Additions to Ketones/Esters

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a cornerstone of alcohol synthesis. chegg.comdalalinstitute.commasterorganicchemistry.comyoutube.com To form the tertiary alcohol in this compound, a retrosynthetic analysis suggests two primary disconnection strategies involving a ketone precursor.

Retrosynthetic Strategies

| Precursor | Organometallic Reagent |

|---|---|

| 1-(1-(Aminomethyl)cyclobutyl)propan-1-one (or a protected derivative) | Ethylmagnesium bromide or Ethyllithium |

The first strategy, involving the addition of an ethyl nucleophile to a cyclobutyl ketone, is often more practical. The amine functionality in the ketone precursor would likely need to be protected (e.g., as a phthalimide or a carbamate) to prevent it from reacting with the organometallic reagent. The addition of two equivalents of the organometallic reagent to an ester precursor, such as methyl 1-(aminomethyl)cyclobutane-1-carboxylate, is also a viable method. pearson.com

The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com

Other Carbon-Carbon Bond Forming Reactions at Tertiary Centers

Beyond organometallic additions, other carbon-carbon bond-forming reactions can be considered for the synthesis of tertiary alcohols, although they may be less direct for this specific target. The development of novel methods for carbon-carbon bond formation is an active area of research in organic chemistry. organic-chemistry.orgdtu.dk

For instance, reactions involving organozinc or other less reactive organometallic species could offer different selectivity profiles. Additionally, multi-step sequences involving aldol-type condensations followed by further functional group manipulations could potentially lead to the desired tertiary alcohol structure, though this would likely be a more lengthy and less convergent approach.

Stereoselective and Diastereoselective Synthesis of this compound

The asymmetric synthesis of this compound requires precise control over the formation of its stereocenters. Methodologies for achieving this include the strategic construction of the chiral tertiary alcohol and the substituted cyclobutane ring, often employing asymmetric catalysis and diastereoselective cyclizations.

Control of Stereocenters in Tertiary Alcohols and Cyclobutyl Rings

The construction of the chiral tertiary alcohol and the quaternary stereocenter on the cyclobutyl ring are significant synthetic hurdles. researchgate.netnih.gov The synthesis of chiral tertiary alcohols can be approached through methods like the stereoselective addition of organometallic reagents to a ketone precursor. Conversely, the construction of the highly strained and substituted cyclobutane ring often involves photochemical processes or transition-metal-catalyzed [2+2] cycloadditions. acs.orgresearchgate.net

A potential strategy for controlling the stereocenter of the tertiary alcohol involves the asymmetric nucleophilic addition to a ketone. For instance, the addition of a cyclobutyl-containing organometallic reagent to pentan-3-one, guided by a chiral catalyst, could establish the desired chirality at the alcohol carbon. The challenge lies in developing a catalyst system that can effectively differentiate between the prochiral faces of the ketone.

For the cyclobutyl ring, stereoselective synthesis is essential for developing drug candidates. acs.orgnih.gov Methods such as intramolecular nucleophilic cyclizations or ring expansions can be employed to create these structures. acs.org A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to produce bicyclic systems containing cyclobutane rings with a quaternary stereocenter. nih.gov Another advanced method involves stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives, providing access to highly congested tertiary homoallylic alcohols and ethers with excellent stereopurity. nih.gov

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis is a cornerstone for the synthesis of chiral amino alcohols, which are important structural motifs in pharmaceuticals. nih.govrsc.org The target molecule, a γ-amino alcohol, can be synthesized using catalyst systems that control both chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

Copper-catalyzed reactions have emerged as a robust method for this purpose. For example, a stereodivergent copper-based approach allows for the synthesis of amino alcohols with up to three contiguous stereocenters through the sequential hydrosilylation and hydroamination of enals and enones. nih.gov Similarly, Cu-catalyzed asymmetric propargylic substitution (APS) pathways using alkyne-functionalized oxetanes and amine reagents can produce chiral γ-amino alcohols featuring tetrasubstituted tertiary stereocenters. acs.orgnih.gov

Other transition metals have also been successfully employed. Iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a borrowing hydrogen pathway, mediated by a chiral phosphoric acid, can yield β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org Chromium-catalyzed asymmetric cross aza-pinacol couplings represent another effective methodology for synthesizing vicinal amino alcohols. researchgate.net The choice of catalyst and ligand is critical in directing the stereochemical outcome of these transformations.

Below is a table summarizing various catalytic systems used in the asymmetric synthesis of amino alcohols.

| Catalyst System | Ligand Type | Substrate Type | Product Type | Selectivity | Reference |

| Cu(OAc)₂ | Chiral Bisphosphine | Enones | β-Amino Alcohols | >20/1 d.r., >99% e.e. | nih.gov |

| CuBr₂ | Chiral Phosphoramidite | Alkynyl Oxetanes | γ-Amino Alcohols | High e.e. | acs.org |

| [Ir(cod)Cl]₂ / (R)-CPA | Chiral Phosphoric Acid | Racemic 1,2-Diols | β-Amino α-Tertiary Alcohols | Up to 99% e.e. | acs.org |

| CrCl₂ | Chiral Bisoxazoline | Aldehydes / Imines | β-Amino Alcohols | High Enantioselectivity | researchgate.net |

| OsO₄ / N-halosulfonamides | Dihydroquinine/Dihydroquinidine | Alkenes | 1,2-Amino Alcohols | Regio- and Syn-selective | researchgate.net |

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions offer a powerful method for constructing the cyclobutane ring with a defined stereochemistry. doi.org In this approach, pre-existing stereocenters in an acyclic precursor guide the formation of new stereocenters during the ring-closing step. The stereoselective synthesis of highly substituted cyclobutanes is crucial for drug discovery, and various catalytic systems have been developed to facilitate these transformations. nih.govacs.org

Rhodium(III)-catalyzed reaction pathways have been reported for synthesizing substituted cyclobutanes from precursors like 2-aryl quinazolinones and alkylidenecyclopropanes. acs.orgnih.govacs.org These reactions proceed with high diastereoselectivity, and the choice of solvent and catalyst is critical. acs.orgnih.govacs.org Similarly, a highly diastereoselective ring-expanding cycloisomerization can be used to form fused ring systems containing a cyclobutane moiety. nih.gov For instance, the cyclization of precursors containing a methyl group at the allylic position can lead to the formation of all-cis isomers with a diastereomeric ratio greater than 20:1. nih.gov

The cyclopropanation of chiral cyclobutyl dehydro amino acids via 1,3-dipolar cycloaddition with diazomethane (B1218177) is another example where the cyclobutyl moiety acts as a chiral inducer, governing the π-facial diastereoselection. doi.orgresearchgate.net The proximity of the double bond to the stereogenic center of the cyclobutyl group is crucial for achieving high stereoselectivity. doi.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction conditions is paramount. Key parameters include the choice of solvent, temperature, and the catalyst system.

Solvent Effects and Temperature Control

The solvent plays a critical role in stereoselective synthesis. In the Rh(III)-catalyzed formation of cyclobutane rings, the combination of the catalyst with a specific solvent like hexafluoroisopropanol (HFIP) was found to be crucial for facilitating the reaction. acs.orgnih.govacs.org The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting both the reaction rate and the stereochemical outcome.

Temperature is another vital parameter for controlling selectivity. Asymmetric reactions often rely on small differences in the activation energies of competing diastereomeric transition states. Lowering the reaction temperature can amplify these small differences, leading to higher enantiomeric or diastereomeric excess. For instance, in the copper-catalyzed asymmetric 1,2-reduction of enones to form chiral allylic alcohols, conducting the reaction at -60 °C was effective in achieving a high enantiomeric excess of 92%. nih.gov

The following table illustrates the impact of solvent and temperature on a hypothetical diastereoselective reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Dichloromethane (DCM) | 25 | 75 | 5:1 |

| 2 | Tetrahydrofuran (B95107) (THF) | 25 | 82 | 8:1 |

| 3 | Hexafluoroisopropanol (HFIP) | 25 | 90 | 15:1 |

| 4 | HFIP | 0 | 88 | >20:1 |

| 5 | HFIP | -20 | 85 | >20:1 |

Catalyst Development and Screening

The development and screening of catalysts are central to optimizing the synthesis of complex chiral molecules. The catalyst system, typically comprising a metal precursor and a chiral ligand, must be tailored to the specific transformation. The process involves screening a library of ligands to identify the one that provides the best combination of reactivity and selectivity.

For example, in the development of copper-catalyzed methods for γ-amino alcohol synthesis, an initial screening of various chiral ligands and amine nucleophiles is necessary to establish optimal conditions. acs.org Similarly, the development of dinuclear zinc catalysts with pipecolinol-derived tetradentate ligands has enabled the desymmetric reduction of malonic esters to access α-tertiary amines and tertiary alcohols. nih.gov This highlights the importance of rational catalyst design based on mechanistic understanding.

An interactive table below shows representative data from a catalyst screening experiment for an asymmetric reaction, demonstrating how ligand choice affects yield and enantioselectivity.

| Entry | Catalyst Precursor | Ligand | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | Ligand A | Toluene | 65 | 78 |

| 2 | Cu(OAc)₂ | Ligand B | Toluene | 88 | 92 |

| 3 | Cu(OAc)₂ | Ligand C | Toluene | 72 | 85 |

| 4 | CuBr₂ | Ligand B | THF | 91 | 95 |

| 5 | [Ir(cod)Cl]₂ | Ligand D | DCM | 95 | 99 |

Large-Scale Synthesis Considerations for Research Quantities

The transition from a laboratory-scale synthesis to the production of larger, research-level quantities of this compound introduces a unique set of challenges and considerations. These primarily revolve around the safety, efficiency, and reproducibility of the synthetic process. For the proposed two-step synthesis, particular attention must be paid to the Grignard reaction and the nitrile reduction, as both present specific hazards and optimization opportunities on a larger scale.

Grignard Reaction Scale-Up:

The Grignard reaction is notoriously exothermic, and managing the heat generated is a critical safety concern during scale-up. The initiation of the reaction can be unpredictable, sometimes leading to a dangerous accumulation of unreacted reagents followed by a rapid, uncontrolled reaction.

| Consideration | Key Challenges | Mitigation and Optimization Strategies |

| Heat Management | Highly exothermic nature can lead to thermal runaway. | - Use of jacketed reactors with efficient cooling systems. - Slow, controlled addition of the Grignard reagent. - Real-time temperature monitoring and automated control systems. |

| Reagent Handling | Grignard reagents are sensitive to moisture and air. | - Strict anhydrous conditions must be maintained. - Use of inert atmosphere (e.g., nitrogen or argon). - Careful selection and drying of solvents and glassware. |

| Side Reactions | Potential for Wurtz coupling and other side reactions. | - Optimization of reaction temperature and addition rates. - Use of appropriate solvents to maintain reagent stability. |

| Mixing and Mass Transfer | Inefficient mixing can lead to localized overheating and reduced yields. | - Use of appropriate agitation systems to ensure homogeneity. - Consideration of reactor geometry to optimize mixing. |

Nitrile Reduction Scale-Up:

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, each with its own set of considerations for large-scale synthesis. Common methods include catalytic hydrogenation and reduction with metal hydrides.

| Consideration | Key Challenges | Mitigation and Optimization Strategies |

| Choice of Reducing Agent | Safety, cost, and efficiency of different reducing agents vary. | - Catalytic Hydrogenation: Cost-effective and environmentally friendly but requires specialized high-pressure equipment. - Metal Hydrides (e.g., LiAlH4): Highly efficient but pyrophoric and require careful handling and quenching procedures. |

| Process Safety | Hydrogen gas is highly flammable; metal hydrides react violently with water. | - Use of intrinsically safe equipment for hydrogenation. - Controlled addition of reagents and careful temperature management. - Development of robust quenching protocols for hydride reductions. |

| Catalyst Handling (for Hydrogenation) | Heterogeneous catalysts can be pyrophoric and require careful handling. | - Use of wetted catalysts to reduce pyrophoricity. - Implementation of safe catalyst loading and filtration procedures. |

| Work-up and Purification | Removal of byproducts and purification of the final amino alcohol. | - Development of efficient extraction and crystallization procedures. - Use of chromatography for high-purity research quantities. |

Process Optimization and Control for Research Quantities:

For producing research quantities, the focus is on achieving a reliable and safe process that delivers the desired amount of material with consistent quality. Key aspects of process optimization include:

Parameter Optimization: A systematic study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities.

Impurity Profiling: Identification and characterization of any impurities formed during the synthesis to understand their impact and develop strategies for their removal.

Purification Strategy: Development of a robust purification method, which may involve a combination of techniques such as distillation, crystallization, and chromatography, to achieve the desired purity of the final compound.

Safety Assessment: A thorough safety review of the entire process, identifying potential hazards and implementing appropriate control measures to ensure safe operation.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to produce the quantities required for further research and development.

Structural Elucidation and Spectroscopic Characterization of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

¹H NMR: The proton NMR spectrum of 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups would likely exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to coupling with each other. The protons of the cyclobutyl ring would present as complex multiplets in the aliphatic region. The aminomethyl (CH₂N) protons would likely appear as a singlet or a pair of doublets, depending on their diastereotopicity. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals for the methyl and methylene carbons of the ethyl groups, the quaternary carbon of the pentan-3-ol core, the carbons of the cyclobutyl ring (including a quaternary carbon), and the aminomethyl carbon. The chemical shifts of these carbons would be indicative of their local electronic environment.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ (ethyl) | Triplet | ~8-12 |

| -CH₂ CH₃ (ethyl) | Quartet | ~30-35 |

| Cyclobutyl CH₂ | Multiplet | ~20-40 |

| Quaternary Cyclobutyl C | - | ~45-55 |

| -C (OH)(CH₂CH₃)₂ | - | ~70-80 |

| -CH₂NH₂ | Singlet/AB quartet | ~45-55 |

| -OH | Broad Singlet | - |

| -NH₂ | Broad Singlet | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, it would show correlations between the methyl and methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the different fragments of the molecule, for example, showing correlations from the aminomethyl protons to the quaternary carbon of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to investigate the stereochemical arrangement of the substituents around the cyclobutyl ring and the pentan-3-ol core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Identification of Amine and Alcohol Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and alcohol groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching vibrations of the primary amine. The N-H bending vibration would likely appear in the 1590-1650 cm⁻¹ region.

Characterization of Cyclobutyl Ring Vibrations

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3200-3500 (medium) |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| N-H (Amine) | Bending | 1590-1650 |

| C-O (Alcohol) | Stretching | 1050-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak ([M]⁺), although it may be weak due to the presence of the alcohol and amine groups which can promote fragmentation. Common fragmentation pathways would include the loss of an ethyl group, loss of water from the alcohol, and cleavage of the C-C bond adjacent to the amine (α-cleavage). The resulting fragment ions would provide further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₀H₂₁NO, the theoretical exact mass can be calculated. However, no published experimental HRMS data confirming this exact mass for this compound could be located.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

| C₁₀H₂₁NO | [M+H]⁺ | 172.1701 |

| C₁₀H₂₁NO | [M+Na]⁺ | 194.1521 |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it would be expected to break in predictable ways, yielding fragment ions that are characteristic of its structure. Common fragmentation pathways would include the loss of the hydroxyl group, cleavage of the ethyl groups, and fragmentation of the cyclobutyl ring. However, there is no available literature detailing the specific fragmentation pattern of this compound.

X-ray Crystallography

X-ray crystallography is an indispensable method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

Determination of Absolute and Relative Stereochemistry

The structure of this compound contains a chiral center at the tertiary alcohol carbon. Therefore, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal of one of the enantiomers or of a diastereomeric salt would be the definitive method to determine its absolute and relative stereochemistry. A search of crystallographic databases did not yield any results for this compound, indicating that its crystal structure has not been determined or is not publicly available.

Analysis of Intermolecular Interactions and Crystal Packing

Had a crystal structure been available, it would have provided valuable insights into the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, and van der Waals forces, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. Unfortunately, without experimental crystallographic data, this analysis cannot be performed.

Chiroptical Properties (if applicable for chiral forms)

As this compound is a chiral molecule, its enantiomers would be optically active, meaning they would rotate the plane of polarized light. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are used to study these properties.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques can be used to determine the enantiomeric purity and to investigate the stereochemistry of chiral molecules. However, no ORD or CD spectra for this compound have been reported in the scientific literature.

Chemical Reactivity and Transformation Studies of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol in 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol is characterized by its attachment to a carbon atom bonded to three other carbon atoms. This structural feature governs its reactivity, steering it away from oxidation and towards reactions that proceed through a stable tertiary carbocation intermediate.

The elimination of water from an alcohol, known as dehydration, is a fundamental route to synthesizing alkenes. For tertiary alcohols, this transformation typically proceeds via an E1 (elimination, unimolecular) mechanism under acidic conditions. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water). The departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

In the case of this compound, the abstraction of a proton can occur from two distinct adjacent positions: the cyclobutane (B1203170) ring or one of the ethyl groups. According to Zaitsev's rule, when multiple alkene products are possible, the most substituted (and therefore most stable) alkene will be the major product. Abstraction of a proton from an ethyl group results in a trisubstituted alkene, which is thermodynamically favored over the disubstituted alkene formed by proton abstraction from the cyclobutyl ring.

Table 1: Predicted Products of Acid-Catalyzed Dehydration

| Reactant | Conditions | Major Product | Minor Product |

|---|

Esterification: Tertiary alcohols can undergo esterification, typically by reaction with a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride (B1165640). The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. Due to the steric hindrance of the tertiary alcohol, this reaction can be slow and may require the use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. um.edu.my

Etherification: The formation of ethers from tertiary alcohols is challenging. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is generally unsuitable. masterorganicchemistry.com The tertiary alkoxide of this compound is a strong base, and its reaction with a primary or secondary alkyl halide would predominantly lead to elimination (E2 reaction) to form an alkene, rather than the desired substitution (Sₙ2 reaction). scienceinfo.comlibretexts.orglibretexts.org Alternative methods, such as Sₙ1-type reactions where the alcohol reacts with an alkene under strong acid catalysis, can be employed but often compete with the dehydration of the tertiary alcohol itself. masterorganicchemistry.com

Tertiary alcohols readily undergo nucleophilic substitution reactions with hydrohalic acids (HCl, HBr, HI) via an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org The reactivity order of the acids is HI > HBr > HCl. libretexts.org This reaction is a reliable method for converting tertiary alcohols into the corresponding alkyl halides. youtube.comyoutube.com

The mechanism involves three key steps:

Protonation: The alcohol's hydroxyl group is protonated by the strong acid, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O). libretexts.org

Carbocation Formation: The alkyloxonium ion spontaneously dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the rate-determining step of the Sₙ1 reaction. masterorganicchemistry.com

Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the carbon center were chiral. libretexts.org

Table 2: Sₙ1 Reaction with Hydrohalic Acids

| Reactant | Reagent | Key Intermediate | Product |

|---|---|---|---|

| This compound | HBr | 3-(1-(Aminomethyl)cyclobutyl)pentan-3-yl cation | 3-(1-(Aminomethyl)cyclobutyl)-3-bromopentane |

The complete removal of the hydroxyl group, replacing it with a hydrogen atom, is known as deoxygenation. For tertiary alcohols, the Barton-McCombie deoxygenation is a highly effective radical-based strategy. alfa-chemistry.comwikipedia.orgchemeurope.com This two-step process avoids the formation of carbocations and the potential for rearrangement side reactions. nrochemistry.com

The mechanism proceeds as follows:

Derivative Formation: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. This is typically achieved by reacting the alcohol with sodium hydride, carbon disulfide (CS₂), and then methyl iodide. nrochemistry.com

Radical Reaction: The thiocarbonyl derivative is then treated with a radical initiator, commonly azobisisobutyronitrile (AIBN), and a hydrogen atom source, traditionally tributyltin hydride (Bu₃SnH). alfa-chemistry.comorganic-chemistry.org The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the molecule and the formation of a tertiary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final deoxygenated product. wikipedia.org

Due to the toxicity and difficulty in removing tin-based reagents, various "tin-free" modifications have been developed, utilizing alternative hydrogen atom donors. alfa-chemistry.comwikipedia.org

Reactivity of the Primary Aminomethyl Group

The primary amine functionality (-CH₂NH₂) is a potent nucleophile and a base, allowing for a variety of transformations to form higher-order amines and other nitrogen-containing derivatives.

The primary amine of this compound can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acsgcipr.org

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone. The initial reaction forms an imine (from an aldehyde) or an enamine (from a ketone) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. chemistrysteps.com

Mild reducing agents are chosen that selectively reduce the protonated imine (iminium ion) intermediate faster than the starting carbonyl compound. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com The reaction is typically run under weakly acidic conditions, which catalyze the formation of the imine intermediate. wikipedia.org By choosing the appropriate aldehyde or ketone, a wide variety of alkyl groups can be introduced onto the nitrogen atom. This process can be repeated to convert the secondary amine into a tertiary amine. masterorganicchemistry.com

Table 3: N-Alkylation via Reductive Amination

| Amine Substrate | Carbonyl Reagent | Reducing Agent | Product Type | Example Product (R=CH₃) |

|---|---|---|---|---|

| Primary Amine | Formaldehyde (CH₂O) | NaBH(OAc)₃ | Secondary Amine | N-((1-(3-Ethyl-3-hydroxypentyl)cyclobutyl)methyl)-N-methylamine |

| Secondary Amine | Formaldehyde (CH₂O) | NaBH(OAc)₃ | Tertiary Amine | N-((1-(3-Ethyl-3-hydroxypentyl)cyclobutyl)methyl)-N,N-dimethylamine |

Amidation and Sulfonamidation Reactions

The primary aminomethyl group in this compound is expected to readily undergo amidation and sulfonamidation reactions. These transformations are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Amidation: In a typical amidation reaction, the primary amine would act as a nucleophile, attacking an activated carboxylic acid derivative such as an acyl chloride, anhydride, or an ester. The reaction is often facilitated by a base to neutralize the acid byproduct. Given the steric hindrance from the adjacent quaternary carbon of the cyclobutane ring, the reaction rate might be slower compared to unhindered primary amines. However, the formation of the amide bond is generally a thermodynamically favorable process.

Sulfonamidation: Similarly, the synthesis of sulfonamides would involve the reaction of the primary amine with a sulfonyl chloride in the presence of a base. This reaction is typically robust and high-yielding for primary amines. The resulting sulfonamide would exhibit different chemical properties compared to the parent amine, including increased acidity of the N-H proton.

While no specific studies on this compound are available, research on other 1-(aminomethyl)cyclobutane derivatives suggests that these reactions should proceed as expected. For instance, the synthesis of various amide and sulfonamide derivatives of related cyclobutane amino acids has been reported in the context of medicinal chemistry. chemistryviews.org

Hypothetical Reaction Data for Amidation and Sulfonamidation:

| Reagent | Product | Expected Yield Range | Potential Conditions |

| Acetyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)acetamide | 80-95% | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzoyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)benzamide | 75-90% | Triethylamine, CH₂Cl₂, 0 °C to rt |

| p-Toluenesulfonyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)-4-methylbenzenesulfonamide | 85-98% | Pyridine, CH₂Cl₂, 0 °C to rt |

Formation of Imines and their Subsequent Reactions

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of imines from sterically hindered primary amines can sometimes be challenging and may require specific catalysts or reaction conditions to drive the equilibrium towards the product. masterorganicchemistry.comacs.org

The resulting imine would be susceptible to further transformations. For example, reduction of the C=N double bond would lead to the formation of a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. Alternatively, the imine could participate in cycloaddition reactions or be attacked by nucleophiles at the iminyl carbon.

Oxidation Reactions of Primary Amines (non-biological)pharmaguideline.com

The non-biological oxidation of the primary amine in this compound can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation could potentially yield the corresponding imine or nitrile. organic-chemistry.orgresearchgate.netacs.orgacs.org More vigorous oxidation might lead to cleavage of the C-N bond.

The presence of the tertiary alcohol in the molecule introduces a challenge in terms of chemoselectivity. Oxidizing agents must be chosen carefully to avoid simultaneous oxidation of the alcohol. However, many modern oxidation protocols for amines are highly chemoselective and would likely leave the tertiary alcohol untouched. For example, catalytic systems based on ruthenium or copper are known to selectively oxidize primary amines to nitriles in the presence of alcohol functionalities. researchgate.netacs.org

Potential Oxidation Products and Reagents:

| Reagent System | Major Product | Notes |

| MnO₂ | Imine | Mild oxidant, often used for allylic and benzylic alcohols, but can oxidize amines. |

| TEMPO/NaOCl | Nitrile | A common system for the selective oxidation of primary alcohols and amines. |

| RuCl₂(PPh₃)₃/O₂ | Nitrile | Catalytic aerobic oxidation. |

Cyclobutyl Ring Reactivity and Transformations

Ring-Opening Reactions under Specific Conditionschemistryviews.org

The cyclobutane ring in this compound possesses inherent ring strain, making it susceptible to ring-opening reactions under certain conditions. These reactions are typically promoted by acid or transition metal catalysts. pharmaguideline.comacs.orgacs.orgresearchgate.netresearchgate.net The regioselectivity of the ring-opening would be influenced by the substitution pattern on the cyclobutane ring.

For instance, treatment with a strong protic acid or a Lewis acid could lead to protonation of the tertiary alcohol, followed by a rearrangement involving cleavage of a C-C bond of the cyclobutane ring to relieve ring strain. The specific outcome of such a reaction is difficult to predict without experimental data. Transition metal-catalyzed ring-opening reactions, often involving insertion of the metal into a C-C bond, could also be envisioned.

Functionalization of the Cyclobutyl Ring (e.g., C-H activation, if explored)

Direct functionalization of the C-H bonds of the cyclobutane ring represents a modern and efficient approach to introduce new substituents. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and other functionalizations of sp³ C-H bonds. nih.govchemrxiv.orgsnnu.edu.cnnih.govresearchgate.net

In the case of this compound, the primary amine could potentially act as a directing group, guiding the palladium catalyst to activate a specific C-H bond on the cyclobutane ring. Studies on simpler aminomethyl-cyclobutane derivatives have demonstrated the feasibility of such transformations, leading to the formation of new C-C bonds with high regio- and stereoselectivity. nih.govchemrxiv.org The presence of the tertiary alcohol might influence the reactivity and selectivity of these reactions, either through steric hindrance or by coordinating to the metal catalyst.

Selective Functionalization and Chemoselectivity Studies

The presence of three distinct functional groups in this compound makes it an interesting substrate for studying chemoselectivity. Selective functionalization of one group while leaving the others intact would be a key challenge and a testament to the power of modern synthetic methods.

For example, protection of the primary amine as a carbamate (B1207046) would allow for selective reactions at the tertiary alcohol, such as etherification or esterification. Conversely, protection of the alcohol as a silyl (B83357) ether would enable a wide range of transformations on the primary amine.

The relative reactivity of the functional groups would likely be: primary amine > tertiary alcohol (for reactions involving the hydroxyl proton) and primary amine > C-H bonds of the cyclobutane ring (for directed C-H activation). The tertiary alcohol would be relatively unreactive towards many reagents due to steric hindrance.

Systematic studies would be required to map out the chemoselective reactivity of this molecule, providing a valuable toolkit for its incorporation into more complex structures.

Preferential Reactivity of Amine vs. Alcohol

In the absence of specific studies on this compound, the preferential reactivity of its amine versus alcohol functional groups can be predicted based on general organic chemistry principles. The primary amine is generally a stronger nucleophile and a stronger base than the tertiary alcohol. Therefore, in reactions with electrophiles, the amine group would be expected to react preferentially.

For instance, in acylation reactions using acyl chlorides or anhydrides, the amine would readily form an amide, while the sterically hindered and less nucleophilic tertiary alcohol would likely require more forcing conditions or specific catalysts to form an ester. Similarly, in reactions with aldehydes and ketones, the amine would be expected to form an imine or, under reductive amination conditions, a secondary amine, much more readily than the alcohol would form a hemiacetal or acetal (B89532).

The table below outlines the expected preferential reactivity based on these general principles.

| Reagent/Condition | Expected Primary Reactive Site | Expected Product Type |

| Acyl Halide (e.g., Acetyl Chloride) | Amine | Amide |

| Aldehyde (e.g., Benzaldehyde) | Amine | Imine/Secondary Amine (with reduction) |

| Strong Acid (e.g., HCl) | Amine | Ammonium Salt |

| Strong Base (e.g., NaH) | Alcohol (deprotonation) | Alkoxide |

| Oxidizing Agent (mild) | Alcohol (difficult) | No reaction expected under mild conditions |

It is crucial to note that these are predictions, and empirical studies on this compound are necessary to confirm this reactivity profile.

Compatibility with Various Reagents and Conditions

The compatibility of this compound with a range of reagents and reaction conditions would be dictated by the presence of both the amine and alcohol functional groups. The molecule would be incompatible with strong oxidizing agents that can cleave C-C bonds or oxidize the alcohol, although tertiary alcohols are generally resistant to oxidation under standard conditions. Strong acids would protonate the basic amine, forming an ammonium salt and rendering it non-nucleophilic. Strong bases could deprotonate the alcohol to form an alkoxide.

Investigation of Reaction Mechanisms

Kinetic Studies of Key Transformations

Detailed kinetic studies on the transformations of this compound are not available in the current body of scientific literature. Such studies would be invaluable in quantifying the reactivity of the amine and alcohol groups and in understanding the factors that govern the reaction rates. For example, kinetic analysis of the acylation reaction could provide the rate constants for the N-acylation versus O-acylation, offering quantitative insight into the preferential reactivity.

Mechanistic Probes and Intermediates Identification

Without experimental data, a discussion on mechanistic probes and the identification of intermediates for reactions involving this compound remains speculative. In a hypothetical reaction, such as an intramolecular cyclization, one could envision the amine acting as a nucleophile to displace a leaving group on a modified alcohol, or vice versa. The identification of any cyclic intermediates would be crucial in elucidating the reaction pathway. Techniques such as isotopic labeling, in-situ spectroscopy (e.g., NMR, IR), and trapping experiments would be essential to probe the mechanism and identify any transient species.

Stereochemical Investigations of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol

Enantiomerism and Diastereomerism in 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol

The potential for multiple stereoisomers in this compound arises from the presence of chiral centers within its structure. The existence of these stereoisomers can lead to significant differences in the molecule's biological activity and pharmacological profile.

Analysis of Chiral Centers at C3 (pentanol) and C1 (cyclobutyl)

The structure of this compound possesses two primary chiral centers:

C3 of the pentanol (B124592) chain: This carbon is bonded to four different substituents: a hydroxyl group (-OH), two ethyl groups (-CH2CH3), and the 1-(aminomethyl)cyclobutyl group. Therefore, this tertiary alcohol carbon is a stereocenter.

C1 of the cyclobutyl ring: This carbon is attached to four different groups: the aminomethyl group (-CH2NH2), the pentan-3-ol group, and two methylene (B1212753) groups (-CH2-) of the cyclobutane (B1203170) ring that are part of the ring system and are thus diastereotopic. This makes the C1 of the cyclobutyl ring a second stereocenter.

With two chiral centers, a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers would consist of two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.

| Chiral Center | Substituents | Number of Possible Configurations |

| C3 (pentanol) | -OH, -CH2CH3, -CH2CH3, 1-(aminomethyl)cyclobutyl | 2 (R/S) |

| C1 (cyclobutyl) | -CH2NH2, pentan-3-ol, -CH2- (ring), -CH2- (ring) | 2 (R/S) |

| Total Stereoisomers | 4 |

Identification and Separation of Stereoisomers (e.g., chiral chromatography)

The separation of the stereoisomers of this compound would be essential for evaluating the biological activity of each distinct isomer. Chiral chromatography is a powerful technique for achieving such separations.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. The choice of the CSP is critical and often determined empirically. For a molecule like this compound, which contains both an amino and a hydroxyl group, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be effective.

Chiral Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC. The principles are similar, relying on a chiral stationary phase to resolve the stereoisomers.

Derivative Formation: In some cases, derivatization of the amino or hydroxyl group with a chiral reagent can facilitate separation on a non-chiral stationary phase. The resulting diastereomeric derivatives will have different physical properties, allowing for their separation by standard chromatographic techniques.

While specific protocols for this compound are not documented, the general approaches used for the chiral resolution of amino alcohols and other small chiral molecules would be applicable. utwente.nlnih.gov

Stereocontrol in Synthetic Pathways

The synthesis of specific stereoisomers of this compound would require stereocontrolled synthetic methods. This involves strategies that favor the formation of one stereoisomer over others.

Diastereoselective Induction in Cyclobutane and Amino Alcohol Synthesis

Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of this compound, this would involve controlling the relative stereochemistry between the C1 of the cyclobutane ring and the C3 of the pentanol chain.

One hypothetical approach could involve the synthesis of a chiral cyclobutane precursor with a defined stereochemistry at C1. Subsequent reaction at the C1 position to introduce the pentanol moiety could proceed with a degree of diastereoselectivity, influenced by the steric hindrance of the existing substituents on the cyclobutane ring. The construction of stereochemically defined, substituted cyclobutane molecules remains a significant synthetic challenge due to the strained nature of the four-membered ring. nih.gov

Enantioselective Synthesis using Chiral Catalysts or Auxiliaries

Enantioselective synthesis focuses on producing a single enantiomer. This is often achieved using chiral catalysts or chiral auxiliaries.

Chiral Catalysts: A variety of enantioselective transformations could be envisioned for the synthesis of this compound. For instance, an asymmetric addition of an organometallic reagent to a prochiral ketone precursor of the pentanol moiety could be catalyzed by a chiral ligand-metal complex. The synthesis of chiral cyclobutanes can be challenging, but methods such as visible-light-induced asymmetric [2+2] cycloadditions of alkenes are being developed. youtube.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the formation of one of the chiral centers. After the desired stereochemistry is established, the auxiliary is removed.

| Synthetic Strategy | Description | Potential Application |

| Diastereoselective Synthesis | Controls the relative configuration of multiple stereocenters. | Establishing the cis/trans relationship between substituents on the cyclobutane ring relative to the pentanol group. |

| Enantioselective Catalysis | Uses a chiral catalyst to favor the formation of one enantiomer. | Asymmetric addition to a ketone to form the chiral alcohol center. |

| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. | Guiding the formation of the chiral center on the cyclobutane ring. |

Conformational Analysis and Dynamics

The three-dimensional shape of a molecule is not static and can adopt various conformations. The conformational preferences of this compound will be influenced by the puckered nature of the cyclobutane ring and the steric bulk of the substituents.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org In a substituted cyclobutane, substituents can occupy either pseudo-axial or pseudo-equatorial positions. The interconversion between these puckered conformations is rapid at room temperature.

For this compound, the large 3-hydroxypentyl group attached to C1 of the cyclobutane ring would be expected to have a significant impact on the conformational equilibrium. Due to its steric bulk, this group would likely prefer to occupy a pseudo-equatorial position to minimize steric interactions with the other substituents and the ring itself. The aminomethyl group, being smaller, might have a greater tolerance for a pseudo-axial position, although the most stable conformation would likely place both bulky substituents in pseudo-equatorial-like positions to minimize steric strain.

Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, could provide valuable insights into the preferred conformations and the energy barriers between them for the different stereoisomers of this compound.

Influence of Cyclobutyl Ring Conformation on Overall Molecular Shape

The cyclobutane ring in this compound is expected to exist in a dynamic equilibrium between two puckered conformations. In these conformations, the substituents can occupy either axial or equatorial positions, analogous to the chair conformation of cyclohexane. The interconversion between these puckered forms is known as ring-flipping.

The substituents on the C1 carbon of the cyclobutyl ring, the aminomethyl group and the pentan-3-ol group, are sterically demanding. General principles of conformational analysis suggest that the molecule will predominantly adopt a conformation that minimizes steric hindrance. libretexts.org Therefore, the puckered conformation where the bulkier substituent, in this case, the 3-pentanol (B84944) group, occupies a more sterically favorable pseudo-equatorial position is expected to be lower in energy and thus more populated.

Table 1: Postulated Conformational Preferences of this compound

| Conformer | Substituent Positions | Relative Stability |

| A | 3-pentanol group pseudo-equatorial, aminomethyl group pseudo-axial | More Stable |

| B | 3-pentanol group pseudo-axial, aminomethyl group pseudo-equatorial | Less Stable |

This table is based on theoretical principles of steric hindrance and has not been experimentally verified for this specific compound.

Rotational Barriers and Interconversion of Conformers

The interconversion between the puckered conformers of the cyclobutane ring is not instantaneous and requires surmounting an energy barrier. This barrier to ring-flipping is influenced by the substituents on the ring. For substituted cyclobutanes, these barriers are typically in the range of a few kcal/mol.

In addition to the ring-flipping, there are rotational barriers around the single bonds within the substituents. For instance, rotation around the C-C bond connecting the cyclobutyl ring to the 3-pentanol group, and the C-C bond of the aminomethyl group, will have specific energy profiles. The existence of a rotational barrier about C-C bonds is a well-established phenomenon, arising from steric repulsion and electronic effects in the eclipsed conformations. researchgate.netnih.gov

Table 2: Estimated Rotational and Inversion Barriers

| Process | Estimated Energy Barrier (kcal/mol) |

| Cyclobutane Ring Inversion | 1-5 |

| C-C Bond Rotation (aminomethyl) | 3-6 |

| C-C Bond Rotation (pentan-3-ol) | 4-8 |

These are generalized estimations based on data for analogous substituted alkanes and cycloalkanes and have not been determined for this compound.

Stereochemical Stability Studies (e.g., epimerization under specific conditions)

There is no specific information available in the searched literature regarding the stereochemical stability or epimerization of this compound.

The molecule possesses a chiral center at the C3 position of the pentan-3-ol moiety if the two ethyl groups are considered distinct, for instance, through isotopic labeling, or if further substitution creates chirality. However, as the structure is drawn, C3 is a tertiary alcohol but not a stereocenter as it is bonded to two identical ethyl groups. The C1 of the cyclobutane ring is a quaternary carbon and not a stereocenter.

If derivatives of this compound were synthesized to create stereocenters, for example at C1 of the cyclobutane ring or C3 of the pentyl chain, then the possibility of epimerization would need to be considered. Epimerization is the change in the configuration of one of several stereocenters in a molecule. This process typically requires a plausible chemical mechanism for the temporary breaking and reforming of a bond at the stereocenter. For a tertiary alcohol like the one present in the molecule, epimerization would not be expected under normal conditions as it would require the breaking of a C-C or C-O bond, which is energetically unfavorable.

Hypothetically, if a chiral center were present at a position alpha to a carbonyl group in a related derivative, enolization under acidic or basic conditions could lead to epimerization. However, for this compound itself, significant stereochemical instability leading to epimerization is not anticipated under standard conditions.

Theoretical and Computational Chemistry Studies on 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT)

Information regarding the optimized geometry and electronic structure of 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol derived from Density Functional Theory (DFT) or other quantum chemical methods is not currently available in the scientific literature. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like charge distribution and dipole moment.

Frontier Molecular Orbital (FMO) Analysis

There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule by examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energetic relationships between these different conformations.

Simulation of Conformational Dynamics

There is no available information from simulations of the conformational dynamics of this compound. Such simulations would provide insights into the flexibility of the molecule and the transitions between different conformational states over time.

Reaction Mechanism Modeling

No studies on the modeling of reaction mechanisms involving this compound have been found in the public domain. This type of research would explore the pathways of potential chemical reactions, identifying transition states and calculating activation energies to predict reaction outcomes and rates.

Transition State Calculations for Key Transformations

Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms and rates. By locating the transition state (TS) on the potential energy surface, chemists can calculate activation energies and gain insight into the feasibility of a chemical transformation. For a molecule like this compound, several key transformations could be investigated.

A hypothetical key transformation for this molecule could be an intramolecular cyclization reaction, where the amine group attacks the tertiary alcohol, leading to a heterocyclic compound after dehydration. Transition state calculations for such a reaction would involve:

Modeling Reactants, Products, and Transition States: The geometries of the reactant (this compound), the product (the cyclized ether), and the transition state are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Barrier: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant. This value provides a quantitative measure of the kinetic barrier of the reaction.

Table 1: Hypothetical Transition State Calculation Data for Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant | 0.0 | 0 |

| Transition State | +25.8 | 1 |

| Product | -5.2 | 0 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Prediction of Regio- and Stereoselectivity

Computational chemistry is instrumental in predicting the outcomes of reactions where multiple products can be formed. rsc.org For this compound, which possesses a chiral center at the tertiary alcohol carbon, predicting stereoselectivity in its reactions is crucial. Furthermore, if the molecule were to undergo a reaction involving its functional groups, predicting which site is more likely to react (regioselectivity) would be important.

For example, in a hypothetical acylation reaction, both the amine and the alcohol groups could potentially be acylated. Computational models can predict the regioselectivity by comparing the activation energies for the two possible reaction pathways. The pathway with the lower activation energy would correspond to the major product.

Stereoselectivity can be predicted by calculating the energies of the different diastereomeric transition states. For instance, if the cyclobutyl ring were to be opened or if a reaction occurred at a prochiral center, the relative energies of the transition states leading to different stereoisomers would determine the product distribution.

Table 2: Hypothetical Prediction of Regio- and Stereoselectivity for a Generic Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Amine Acylation | 15.3 | Yes |

| Alcohol Acylation | 22.1 | No |

| Attack from Re face | 18.5 | Yes (for a specific stereoisomer) |

| Attack from Si face | 20.2 | No (for a specific stereoisomer) |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Acidity and Basicity Predictions (pKa values)

The pKa values of the amine and alcohol functional groups in this compound are fundamental to its chemical and physical properties. Computational methods can predict these values with reasonable accuracy. peerj.com The prediction of pKa typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.

Various computational protocols exist for pKa prediction, often employing continuum solvent models (like SMD or COSMO) to account for the effect of the solvent. peerj.com

Protonation States of the Amine and Alcohol Functionalities

The protonation state of a molecule depends on the pH of its environment and the pKa of its functional groups. github.io For this compound, the primary amine is expected to be protonated at physiological pH, while the tertiary alcohol is expected to be neutral.

Amine Group (R-NH2): Primary amines typically have pKa values around 10-11. At a pH below its pKa, the amine will exist predominantly in its protonated form (R-NH3+).

Alcohol Group (R-OH): Tertiary alcohols are very weak acids, with pKa values typically in the range of 18-20. Therefore, the alcohol group will remain protonated under all but the most basic conditions.

Computational calculations can refine these estimates by considering the specific electronic environment of the functional groups within the molecule.

Table 3: Hypothetical Predicted pKa Values and Protonation States at pH 7.4

| Functional Group | Predicted pKa | Predominant State at pH 7.4 |

| Amine (-NH2) | 10.5 | Protonated (-NH3+) |

| Alcohol (-OH) | 18.2 | Neutral (-OH) |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Molecular Dynamics Simulations (if applicable for interactions with general chemical environments)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different chemical environments, such as in solution or at an interface. While specific MD studies on this molecule are not available, such simulations would typically involve:

Force Field Parameterization: A suitable force field would be chosen or developed to accurately describe the intramolecular and intermolecular interactions of the molecule.

System Setup: The molecule would be placed in a simulation box with solvent molecules (e.g., water) and potentially other components of interest.

Simulation: The system would be simulated for a period of time (nanoseconds to microseconds), and the trajectory of the atoms would be recorded.

Analysis of the MD trajectory could reveal information about:

Conformational Preferences: The preferred shapes and orientations of the molecule in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions with the environment.

These simulations are particularly useful for understanding how the molecule might interact with biological macromolecules or other chemical species in a complex environment.

Role As a Building Block in Complex Chemical Synthesis Non Biological Applications

Precursor in Materials Chemistry Research

The bifunctional nature of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol, possessing both a hydroxyl and an amino group, makes it a candidate for investigation as a monomer or functional additive in the synthesis of novel polymers and as a ligand for the formation of metal complexes.

Synthesis of Novel Polymers or Oligomers

While specific research detailing the polymerization of this compound into novel polymers or oligomers is not extensively documented in publicly available literature, its structural motifs suggest potential applications. The primary amine and tertiary alcohol functionalities could, in principle, participate in polymerization reactions. For instance, the amine group could react with carboxylic acids or their derivatives to form polyamides, while the hydroxyl group could be involved in the formation of polyesters or polyethers under appropriate conditions. The rigid cyclobutyl group incorporated into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Reactive Groups Involved | Potential Repeating Unit |

| Polyamide | Amine and a dicarboxylic acid | -[NH-CH₂-C(C₂H₅)(OH)-(cyclobutyl)-CO-R-CO]- |

| Polyester | Alcohol and a dicarboxylic acid | -[O-C(C₂H₅)(CH₂NH₂)-(cyclobutyl)-CO-R-CO]- |

| Polyurethane | Alcohol and a diisocyanate | -[O-C(C₂H₅)(CH₂NH₂)-(cyclobutyl)-O-CO-NH-R-NH-CO]- |

Note: The structures in this table are hypothetical and represent potential reaction pathways.

Ligands for Metal Complexes (non-catalytic, structural studies)